molecular formula C24H23N3O5S B2486485 4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-71-5

4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2486485
CAS No.: 898429-71-5
M. Wt: 465.52
InChI Key: HVZCCTCZICDIQI-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is related to the broader class of compounds synthesized through nucleophilic addition of amide anions to nitroquinolinium salts, which can form stable adducts such as N-(1-methyl-5(6,7,8)-nitro-1,2-dihydroquinolin-2-yl)benzamides. These amides can be further oxidatively dehydrogenated to yield aroylimino derivatives of the corresponding nitro-2-quinolones (Avakyan et al., 2019).

Pharmaceutical Intermediate Synthesis

  • The compound is structurally related to other benzamides used in the synthesis of pharmaceutical intermediates, such as in the development of new manufacturing routes for anticonvulsants. For instance, a synthesis process involving nitration, hydrogenation, and coupling of tetrahydroisoquinoline derivatives has been used to manufacture anticonvulsant compounds (Walker et al., 2010).

Catalytic and Chemical Reactions

  • The chemical structure of this compound is similar to other nitrogen-containing heterocyclic compounds used in various catalytic and chemical reactions. This includes the addition of nitrogen dioxide to carbon-carbon double bonds followed by cyclization to construct nitromethylated isoquinolinediones, which are key intermediates in organic synthesis (Li et al., 2017).

Kinetic Resolution and Enantiomeric Separation

  • Compounds with similar structures are used in the kinetic resolution and separation of enantiomers. For example, the acylation of racemic tetrahydroquinoline derivatives with N-tosyl-(S)-prolyl chloride can result in the predominant formation of diastereoisomeric amides, a process important in chiral chemistry (Krasnov et al., 2003).

Heterocyclic Derivative Synthesis

  • The structure is also closely related to tetrahydroisoquinoline derivatives used in synthesizing novel functionalized benzoquinolizin-4-ones and pyrimidoisoquinoline derivatives, highlighting its importance in the synthesis of complex heterocyclic compounds (Chakrabarti et al., 2003).

Mechanism of Action

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-16-5-11-21(12-6-16)33(31,32)26-13-3-4-18-9-10-20(15-23(18)26)25-24(28)19-8-7-17(2)22(14-19)27(29)30/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZCCTCZICDIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.